molecular formula C18H35BrO2 B092642 2-Bromostearic acid CAS No. 142-94-9

2-Bromostearic acid

Cat. No. B092642
CAS RN: 142-94-9
M. Wt: 363.4 g/mol
InChI Key: KRBFFJIZAKABSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04460682

Procedure details

Stearic acid (42.6 g) was heated in an oil bath to 90° C. until it melted. Phosphorus trichloride (0.6 ml) was added to the melt while bromide (8.5 ml) was added dropwise over 3 hours under stirring. Another portion (7.7 ml) of bromine was added dropwise over 2.5 hours, and thereafter the mixture was heated at 90° C. for 3.5 hours. The reaction mixture was cooled, followed by the addition of 200 ml of carbon tetrachloride and 100 ml of water. The organic layer was dried with anhydrous sodium sulfate and the solvent was distilled off under vacuum to give a yellow oily substance. The substance was dissolved in 60 ml of ethanol under heating, then the solution was cooled to produce a pale yellow solid product.
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].P(Cl)(Cl)Cl.[Br-:25].BrBr>C(O)C.O.C(Cl)(Cl)(Cl)Cl>[Br:25][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:1]([OH:20])=[O:19]

Inputs

Step One
Name
Quantity
42.6 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
8.5 mL
Type
reactant
Smiles
[Br-]
Step Three
Name
Quantity
7.7 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow oily substance
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
CUSTOM
Type
CUSTOM
Details
to produce a pale yellow solid product

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)O)CCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.